molecular formula C8H11N B1600080 4,5,6,7-tetrahydro-2H-isoindole CAS No. 51649-35-5

4,5,6,7-tetrahydro-2H-isoindole

Cat. No. B1600080
CAS RN: 51649-35-5
M. Wt: 121.18 g/mol
InChI Key: JSHOAZBZHHEGHI-UHFFFAOYSA-N
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Description

4,5,6,7-tetrahydro-2H-isoindole is a chemical compound with the molecular formula C8H11N . It is also known by other names such as 2H-Isoindole, 4,5,6,7-tetrahydro- .


Synthesis Analysis

The synthesis of 4,5,6,7-tetrahydro-2H-isoindole has been reported in several studies. For instance, one study describes the formation of 4,5,6,7-tetrahydroisoindoles by palladium-catalyzed hydride reduction .


Molecular Structure Analysis

The molecular structure of 4,5,6,7-tetrahydro-2H-isoindole has been analyzed in several studies . The compound has a molecular weight of 121.18 g/mol . Its InChI code is 1S/C8H11N/c1-2-4-8-6-9-5-7 (8)3-1/h5-6,9H,1-4H2 .


Chemical Reactions Analysis

In terms of chemical reactions, alkyl isoindolines were reduced to 4,5,6,7-tetrahydro-2H-isoindoles . Halogen-substituted isoindolines were dehalogenated and reduced to 4,5,6,7-tetrahydro-2H-isoindoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,5,6,7-tetrahydro-2H-isoindole have been analyzed in several studies . The compound has a molecular weight of 121.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 0 . The compound has a rotatable bond count of 0 .

Scientific Research Applications

1. Application as COX-2 Inhibitors

Methods of Application or Experimental Procedures: A short and easy synthetic pathway produced several derivatives which were shown to be potent and selective COX-2 vs COX-1 inhibitors . Structural modifications established that a bicyclic ring appended to the pyrrole nucleus and 4,4‘-difluoro substitution on the phenyl rings were optimal for high inhibitory potency .

Results or Outcomes: Activity was confirmed in the human whole blood assay and subsequently in the murine air-pouch model in which in vivo PGE2 inhibitory activity was evaluated with respect to gastric tolerance . Compounds 32 and 37 showed the most potent activity with ED 50 values for edema inhibition in the noninjected paw of 0.35 and 0.15 mg/kg/day, respectively, after oral administration .

2. Application in Insecticides

Methods of Application or Experimental Procedures: The specific methods of synthesis and application are not detailed in the available information .

Results or Outcomes: The specific results or outcomes are not detailed in the available information .

3. Application in Pesticide Science

Methods of Application or Experimental Procedures: The specific methods of synthesis and application are not detailed in the available information .

Results or Outcomes: The specific results or outcomes are not detailed in the available information .

4. Application as Protoporphyrinogen Oxidase Inhibitors

Methods of Application or Experimental Procedures: The specific methods of synthesis and application are not detailed in the available information .

Results or Outcomes: Some of the newly synthesized compounds showed higher PPO inhibitory activity than the control, sulcotrione .

5. Application as Inhibitors of Human Protein Kinase CK2

Methods of Application or Experimental Procedures: The specific methods of synthesis and application are not detailed in the available information .

Results or Outcomes: The specific results or outcomes are not detailed in the available information .

6. Application in Pesticide Science

Methods of Application or Experimental Procedures: The specific methods of synthesis and application are not detailed in the available information .

Results or Outcomes: The specific results or outcomes are not detailed in the available information .

7. Application as Protoporphyrinogen Oxidase Inhibitors

Methods of Application or Experimental Procedures: The specific methods of synthesis and application are not detailed in the available information .

Results or Outcomes: Some of the newly synthesized compounds showed higher PPO inhibitory activity than the control, sulcotrione .

8. Application as Inhibitors of Human Protein Kinase CK2

Methods of Application or Experimental Procedures: The specific methods of synthesis and application are not detailed in the available information .

Results or Outcomes: The specific results or outcomes are not detailed in the available information .

Future Directions

Future research could focus on further understanding the chemical reactions and mechanisms of action of 4,5,6,7-tetrahydro-2H-isoindole . Additionally, more studies could be conducted to analyze the physical and chemical properties of the compound .

properties

IUPAC Name

4,5,6,7-tetrahydro-2H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-2-4-8-6-9-5-7(8)3-1/h5-6,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHOAZBZHHEGHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CNC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472595
Record name 4,5,6,7-tetrahydro-2H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-tetrahydro-2H-isoindole

CAS RN

51649-35-5
Record name 4,5,6,7-tetrahydro-2H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-Tetrahydroisoindole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
133
Citations
P Silakari, SD Shrivastava, G Silakari, DV Kohli… - European journal of …, 2008 - Elsevier
Quantitative structure–activity relationship (QSAR) analysis was performed on a series of 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole for their cyclooxygenase-2 (COX-2) inhibition. QSAR …
Number of citations: 23 www.sciencedirect.com
B Portevin, C Tordjman, P Pastoureau… - Journal of medicinal …, 2000 - ACS Publications
Novel tetrahydro-2H-isoindoles have been prepared and evaluated as inhibitors of the COX-2 isoenzyme. A 1,3-diaryl substitution on the central polycyclic ring system and absence of a …
Number of citations: 137 pubs.acs.org
DR Hou, MS Wang, MW Chung… - The Journal of …, 2007 - ACS Publications
Substituted 1,3-dihydro-2H-isoindoles (2, isoindolines) were prepared and subjected to palladium-catalyzed formate reduction. Alkyl isoindolines were reduced to 4,5,6,7-tetrahydro-2H-…
Number of citations: 32 pubs.acs.org
VR Khayrullina, AY Gerchikov, AA Lagunin… - Biochemistry …, 2015 - Springer
Using the GUSAR program, structure-activity relationships on inhibition of cyclooxygenase-2 (COX-2) catalytic activity were quantitatively analyzed for twenty-six derivatives of 4,5,6,7-…
Number of citations: 19 link.springer.com
ZK Hou, YG Ren, MZ Huang, J Song… - … Section E: Structure …, 2004 - scripts.iucr.org
(IUCr) 2-[7-Fluoro-3,4-dihydro-4-(3-iodoprop-2-ynyl)-3-oxo-2H-1,4-benzoxazin-6-yl]-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione Journal logo Acta Crystallographica Section E Acta Crystallographica Section E …
Number of citations: 4 scripts.iucr.org
H Ming-Zhi, M Yang-Guang, H Ke-Long… - Journal of Chemical …, 2005 - Springer
The title compound 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide was synthesized by the reaction of 2-(5-amino-…
Number of citations: 6 link.springer.com
DA May Jr, TD Lash - The Journal of Organic Chemistry, 1992 - ACS Publications
Benzo-and tetrahydrobenzoporphyrins are widespread constituentsof oil shales andpetroleum. Although the origins of these materials are not known, a case is made for …
Number of citations: 96 pubs.acs.org
WC Cheng, MM Olmstead, MJ Kurth - The Journal of Organic …, 2001 - ACS Publications
The preparation of functionalized 4,5,6,7-tetrahydroisoindole via a traceless solid-phase sulfone linker strategy is described. Thermolytic extrusion of SO 2 from polymer-bound 3-(…
Number of citations: 48 pubs.acs.org
J Boelle, R Schneider, P Gerardin, B Loubinoux - Synthesis, 1997 - thieme-connect.com
Reaction of the ethylene acetals of β-nitroenones 3 with isocyano-acetates followed by acidic hydrolysis allowed the synthesis of 3-alkanoylpyrrole-2-carboxylates 9a-f and 7-oxo-4, 5, 6…
Number of citations: 20 www.thieme-connect.com
KV Tikhomirova, DE Chumakov… - …, 2012 - macroheterocycles.isuct.ru
Palladium and copper tetracyclohexenoporphyrins (cyclohexano rings annelated to pyrrole rings), tri-mesophenylsubstituted and mono-meso-substituted with benzo-15-crown-5 ether …
Number of citations: 1 macroheterocycles.isuct.ru

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